molecular formula C22H25N3O2 B2811838 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 578701-51-6

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2811838
CAS No.: 578701-51-6
M. Wt: 363.461
InChI Key: CTFJFAHGJMJPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted at the 4-position with a 1-butyl-1H-1,3-benzodiazol-2-yl group and at the 1-position with a 4-methoxyphenyl moiety. The benzodiazol ring (a benzimidazole derivative) contributes aromatic and hydrogen-bonding capabilities, while the butyl chain enhances lipophilicity.

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-3-4-13-24-20-8-6-5-7-19(20)23-22(24)16-14-21(26)25(15-16)17-9-11-18(27-2)12-10-17/h5-12,16H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFJFAHGJMJPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis on the Benzimidazole/Benzodiazol Ring

Target Compound
  • Benzodiazol substituent : 1-butyl group.
Analog 1 : 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
  • Benzimidazol substituent : 2-oxo-2-(piperidin-1-yl)ethyl.
  • Role : The piperidinyl ethyl group introduces a tertiary amine, which may improve solubility in acidic environments or enable ionic interactions.
Analog 2 : 1-Allyl-4-{1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
  • Benzimidazol substituent: 4-(4-ethylphenoxy)butyl.
  • Role: The phenoxybutyl chain adds significant hydrophobicity and may facilitate π-π stacking with aromatic residues in target proteins.
Analog 3 : 4-(1-Butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
  • Benzimidazol substituent : 1-butyl (identical to the target compound).
  • Role : Shared butyl group suggests similar lipophilic profiles, but the aryl substituent differs (see Section 2.2).

Aryl Substituent on the Pyrrolidin-2-one Core

Target Compound
  • Aryl group : 4-methoxyphenyl.
Analog 3 (above)
  • Aryl group : 3-chloro-2-methylphenyl.
  • Role : Chlorine (electron-withdrawing) and methyl (steric hindrance) groups may reduce electron density, affecting binding kinetics or metabolic stability.
Analog 4 : (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one
  • Aryl group : 4-methoxyphenyl (shared with target).
  • Additional substituent: 4-nitrophenylsulfonyl on the pyrrolidinone nitrogen.

Q & A

Basic: What are the key considerations for synthesizing 4-(1-butyl-1H-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzodiazole ring and subsequent coupling with the pyrrolidinone moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .
  • Catalysts : Lewis acids like ZnCl₂ or Pd catalysts (for cross-coupling reactions) improve yields in heterocyclic formation .
  • Temperature control : Reactions often require reflux (80–120°C) to overcome activation barriers, especially for cyclization steps .
  • Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Basic: How is the structure of this compound validated post-synthesis?

Answer:
Validation employs a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm, benzodiazole protons at δ 7.2–8.1 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 420.1785 [M+H]⁺) verifies molecular formula .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the pyrrolidinone ring .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:
Structural analogs suggest potential interactions with:

  • Adenosine receptors : The benzodiazole and methoxyphenyl groups may bind to A₂A receptors, implicated in neuroprotection and inflammation .
  • Kinase enzymes : The pyrrolidinone core resembles ATP-competitive inhibitors, as seen in kinase assays for similar compounds .
  • DNA topoisomerases : Benzodiazole derivatives intercalate DNA, inducing apoptosis in cancer models .

Advanced: How can enantioselective synthesis be achieved for the pyrrolidinone core?

Answer:
The Heck–Matsuda desymmetrization method enables enantioselective synthesis:

  • Substrate : Use N-protected 2,5-dihydro-1H-pyrroles with aryl diazonium salts .
  • Catalyst : Pd(OAc)₂ with chiral ligands (e.g., BINAP) achieves >90% ee .
  • Conditions : Reactions at –20°C in CH₂Cl₂ minimize racemization. SFC/HPLC (Chiralpak® columns) confirms enantiopurity .

Advanced: How do substituent modifications (e.g., butyl vs. ethyl) impact biological activity?

Answer:
SAR studies on analogs reveal:

  • Butyl group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration vs. ethyl (logP ~2.8) .
  • Methoxyphenyl : Electron-donating groups increase binding affinity to serotonin receptors (Ki ~50 nM vs. >200 nM for chloro-substituted analogs) .
  • Benzodiazole : N-alkylation (e.g., butyl) reduces metabolic degradation compared to unsubstituted derivatives .

Advanced: What computational methods predict target engagement and binding modes?

Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with adenosine A₂A receptors (Glide score ≤ –8 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR : CoMFA models correlate substituent electronegativity with IC₅₀ values in kinase inhibition .

Advanced: How to reconcile contradictions in synthetic yields across studies?

Answer:
Discrepancies arise from:

  • Catalyst loading : Pd catalysts at 5 mol% vs. 10 mol% yield 48% vs. 72% product in analogous reactions .
  • Solvent purity : Anhydrous DMF improves yields by 20% compared to technical-grade solvent .
  • Workup protocols : Acidic extraction (pH 4–5) minimizes lactam hydrolysis vs. neutral conditions .

Advanced: What strategies optimize solubility and stability for in vitro assays?

Answer:

  • Co-solvents : 10% DMSO in PBS balances solubility (≥1 mM) and biocompatibility .
  • pH adjustment : Buffers at pH 7.4 prevent lactam ring opening .
  • Lyophilization : Amorphous solid dispersions with PVP-VA64 enhance shelf-life (>6 months at –20°C) .

Advanced: How to address challenges in resolving enantiomers during synthesis?

Answer:

  • Chiral columns : Daicel Chiralpak® IB/IC columns separate enantiomers (resolution factor Rs >2.5) with hexane/IPA mobile phases .
  • Dynamic kinetic resolution : Enzymatic catalysts (e.g., lipases) under mild conditions (25°C, pH 7) achieve 99% ee .

Advanced: How to validate target engagement in cellular models?

Answer:

  • BRET assays : Measure cAMP reduction in HEK293T cells expressing A₂A receptors (EC₅₀ ~100 nM) .
  • Western blotting : Phospho-ERK levels indicate kinase inhibition (IC₅₀ ≤1 µM) .
  • Microscopy : Fluorescently tagged analogs (e.g., BODIPY conjugates) confirm intracellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.